1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. These channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in the cell’s excitability. This can have various effects depending on the specific cell type and the physiological context .
Biochemical Analysis
Biochemical Properties
This compound has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with GIRK channels . These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .
Molecular Mechanism
The compound exerts its effects at the molecular level by activating GIRK channels . This activation could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported, the compound’s potent activity as a GIRK1/2 activator suggests that it may have significant effects at varying dosages .
Metabolic Pathways
Given its interaction with GIRK channels, it may influence pathways related to cellular excitability .
Transport and Distribution
The compound’s transport and distribution within cells and tissues are likely influenced by its interaction with GIRK channels
Subcellular Localization
Given its interaction with GIRK channels, it may be localized to areas where these channels are present .
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse biological activities. This article discusses its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O3S. The structure features a pyrazolo[3,4-b]pyridine core with various substituents that enhance its biological activity. The presence of the tetrahydrofuran moiety and the dioxidotetrahydrothiophen group are particularly noteworthy as they may contribute to the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. Recent studies have emphasized the efficiency of using trifluoracetic acid as a catalyst in synthesizing pyrazolo[3,4-b]pyridine derivatives. These synthetic strategies allow for modifications that can enhance biological efficacy and selectivity against specific targets.
Antimicrobial Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess potent activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions at the N(1) and C(5) positions showed promising antituberculotic activity in Minimum Inhibitory Concentration (MIC) assays .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Pyrazolo[3,4-b]pyridine derivatives have been shown to act as inhibitors of various tyrosine kinases, which are crucial in cancer cell proliferation and survival. Notably, some derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7. These compounds induced apoptosis and inhibited cell migration effectively, suggesting their potential as therapeutic agents in cancer treatment .
The mechanism by which these compounds exert their biological effects is primarily through interaction with specific protein targets. Molecular docking studies have elucidated binding modes to key enzymes involved in metabolic pathways and signal transduction. The nitrogen atoms in the pyrazolo[3,4-b]pyridine core facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antitubercular Activity : In a study involving various substituted pyrazolo[3,4-b]pyridines, compounds with methyl and phenyl groups at specific positions were found to inhibit Mycobacterium tuberculosis effectively. The study utilized both in vitro assays and molecular docking to confirm the binding interactions with pantothenate synthetase from M. tuberculosis .
- Cancer Cell Line Studies : A series of derivatives were tested against different cancer cell lines including breast (MCF-7) and lung (A549) cancer models. Results indicated that certain compounds not only inhibited cell growth but also triggered apoptosis through caspase activation pathways .
Data Tables
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antitubercular | Mycobacterium tuberculosis | 0.5 - 5 | Inhibition of pantothenate synthetase |
Anticancer | MCF-7 (breast cancer) | 0.3 - 10 | Tyrosine kinase inhibition |
Anticancer | A549 (lung cancer) | 0.5 - 15 | Induction of apoptosis |
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-21-19(23(28)24-13-18-8-5-10-31-18)12-20(16-6-3-2-4-7-16)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-4,6-7,12,17-18H,5,8-11,13-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUZEIBPXGSRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.